molecular formula C19H23NO5 B5722452 N-(3,5-dimethoxyphenyl)-3,4-diethoxybenzamide

N-(3,5-dimethoxyphenyl)-3,4-diethoxybenzamide

Cat. No.: B5722452
M. Wt: 345.4 g/mol
InChI Key: VCSFPXCBWPNZDG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3,4-diethoxybenzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of two methoxy groups on the phenyl ring and two ethoxy groups on the benzamide moiety

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-5-24-17-8-7-13(9-18(17)25-6-2)19(21)20-14-10-15(22-3)12-16(11-14)23-4/h7-12H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSFPXCBWPNZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3,4-diethoxybenzamide typically involves the reaction of 3,5-dimethoxyaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3,4-diethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to involve interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-3,4-diethoxybenzamide is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

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